(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one
Description
(Z)-5-((1H-Benzo[d]imidazol-2-yl)methylene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one is a heterocyclic compound featuring a thiazolidin-4-one core substituted with a benzoimidazole moiety and a 2-methoxyphenyl group. The Z-configuration of the benzylidene group is critical for its stereoelectronic properties and biological activity. This compound is synthesized via condensation reactions involving substituted thiazolidin-4-ones and benzaldehyde derivatives, often under acidic or basic conditions . Structural characterization is typically performed using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) .
Properties
IUPAC Name |
5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-3-(2-methoxyphenyl)-1,3-thiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S2/c1-23-14-9-5-4-8-13(14)21-17(22)15(25-18(21)24)10-16-19-11-6-2-3-7-12(11)20-16/h2-10,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNIOZYKESDDEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one is a compound that belongs to the thiazolidinone class, characterized by a thiazolidin-4-one core structure. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The benzimidazole moiety in its structure contributes significantly to its pharmacological profile.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure consists of a benzimidazole ring, a methylene linker, and a thiazolidinone scaffold, which are pivotal for its biological activity.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of compounds containing the benzimidazole and thiazolidinone scaffolds. For instance, derivatives of benzimidazole have shown significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 1.27 µM against specific strains, indicating potent antimicrobial effects .
Anticancer Activity
The anticancer potential of this compound has been assessed through various in vitro studies. Notably, compounds with similar structural features have demonstrated significant cytotoxicity against cancer cell lines such as HCT116 and MCF7. For instance, related compounds exhibited IC50 values ranging from 4.53 to 9.99 µM, suggesting that this class of compounds may act as effective anticancer agents .
Anti-inflammatory Activity
The anti-inflammatory properties of thiazolidinone derivatives have also been explored. Compounds within this class have been shown to inhibit key inflammatory mediators and pathways, thus providing a basis for their use in treating inflammatory diseases. The mechanism often involves the modulation of cytokine production and inhibition of cyclooxygenase enzymes .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substitution Patterns : Variations in the substitution on the phenyl ring can enhance potency.
- Linker Length : The methylene linker length affects the compound's ability to interact with biological targets.
- Functional Groups : The presence of electron-withdrawing or electron-donating groups can significantly impact activity.
Research Findings
Recent studies have focused on synthesizing novel derivatives and evaluating their biological activities:
| Compound | Biological Activity | MIC/IC50 Values |
|---|---|---|
| N1 | Antimicrobial | 1.27 µM |
| N9 | Anticancer | 5.85 µM |
| N18 | Anticancer | 4.53 µM |
These findings underline the importance of continued research into this compound and its derivatives for potential therapeutic applications.
Case Studies
Several case studies have documented the efficacy of similar thiazolidinone derivatives in preclinical models:
- Study on Anticancer Activity : A study demonstrated that thiazolidinone derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
- Antimicrobial Efficacy : Another research effort highlighted the broad-spectrum antimicrobial activity of benzimidazole derivatives against resistant strains, showcasing their potential as new antibiotics .
Scientific Research Applications
In Vitro Studies
In vitro studies have demonstrated that (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one exhibits cytotoxic effects against various cancer cell lines. For example, it has shown activity against human ovarian carcinoma cells (SKOV-3) and prostate cancer cells (PC-3) with IC50 values comparable to established chemotherapeutics .
| Cell Line | IC50 Value (µM) |
|---|---|
| SKOV-3 | 23.69 |
| PC-3 | 73.05 |
| HeLa | 64.66 |
| THP-1 | 39.08 |
Other Biological Activities
Beyond anticancer properties, this compound may exhibit additional biological activities:
Antimicrobial Activity
Benzimidazole derivatives have been studied for their antimicrobial properties, showing effectiveness against various bacterial strains. The thiazolidinone structure may enhance this activity through mechanisms that disrupt microbial cell walls or inhibit essential metabolic pathways .
Antitubercular Activity
Recent studies have explored the potential of similar compounds in treating tuberculosis, demonstrating selective inhibition against Mycobacterium tuberculosis without significant toxicity towards human cells . This suggests that this compound could be a candidate for further development in this area.
Case Studies and Research Findings
Several case studies highlight the efficacy of compounds similar to this compound:
Synthesis and Evaluation
A study synthesized various benzimidazole hybrids, including thiazolidinone derivatives, and evaluated their cytotoxicity against multiple cancer cell lines using MTT assays . The promising results led to further investigation into their structure-activity relationships.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of these compounds to target proteins involved in cancer cell proliferation. These studies provide insights into how structural modifications can enhance biological activity and selectivity towards cancer cells .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Electron-withdrawing groups (e.g., Cl at R₁) enhance antibacterial activity, as seen in the 4-chlorobenzylidene derivative (MIC₅₀ = 12.5 µg/mL against E. coli) .
- Heterocyclic Moieties : Benzoimidazole and indole substituents (e.g., compound 5b) improve antifungal activity due to enhanced π-π stacking with microbial enzyme targets .
- Methoxy Groups : The 2-methoxyphenyl group in the target compound may enhance solubility but requires further optimization for potency .
Pharmacological Activity
- Antimicrobial Activity : Compounds with indole or benzoimidazole moieties (e.g., 5b) show potent activity against C. albicans (MIC₅₀ = 3.12 µg/mL) due to inhibition of fungal topoisomerase II .
- Anticancer Potential: Benzimidazole-rhodanine conjugates exhibit topoisomerase II inhibition, with IC₅₀ values < 10 µM in breast cancer cell lines .
- Structure-Activity Relationship (SAR) : Fluorine or chlorine substitutions on the benzylidene group (e.g., compound 7d) enhance metabolic stability and target binding .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
